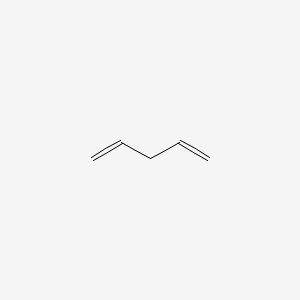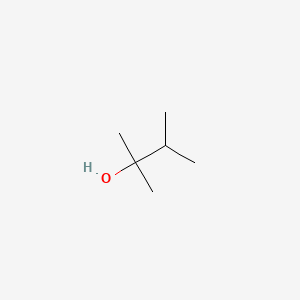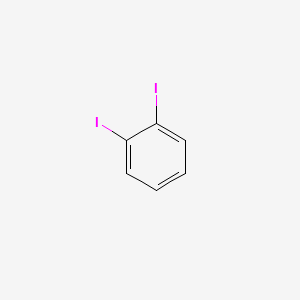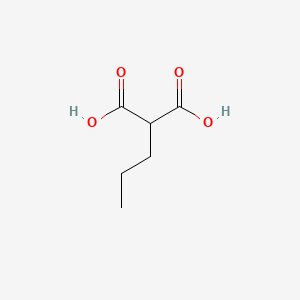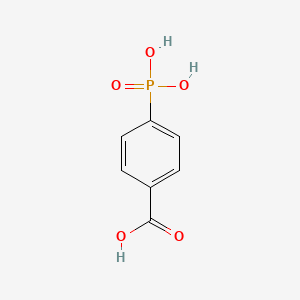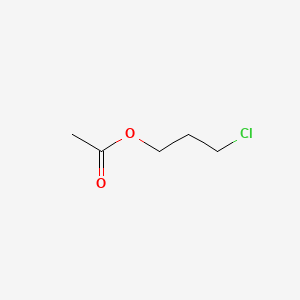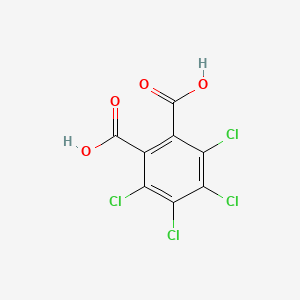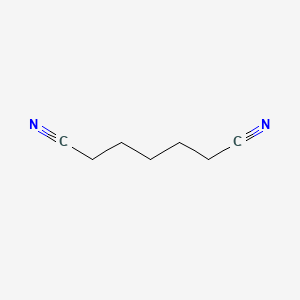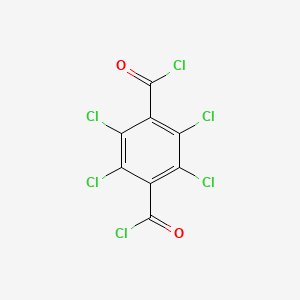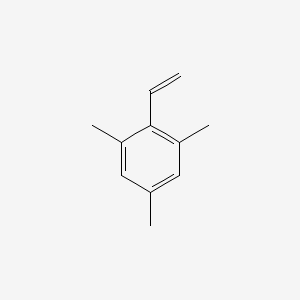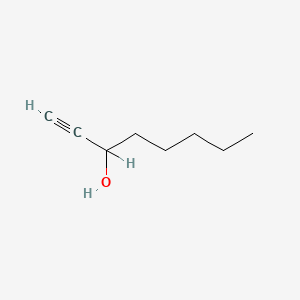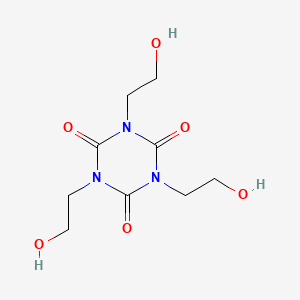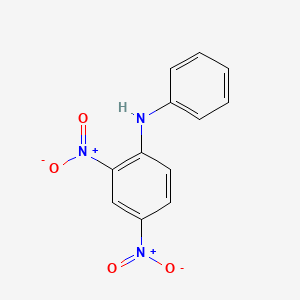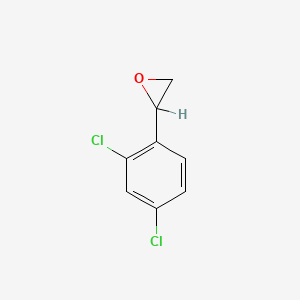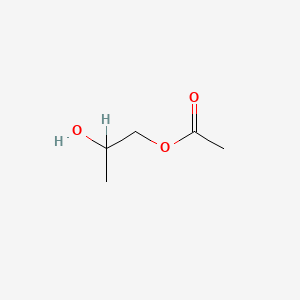
1,2-Propanediol, 1-acetate
Descripción general
Descripción
1,2-Propanediol, commonly known as propylene glycol, is a versatile chemical with a wide range of applications in various industries. It is a colorless, nearly odorless, and hygroscopic liquid that is miscible with water, acetone, and chloroform. The compound is used in the production of polymers, food, pharmaceuticals, and textiles, among others. It is also a natural product, which means that it can be produced using biological pathways, making it a candidate for sustainable production methods .
Synthesis Analysis
The synthesis of 1,2-propanediol can be achieved through chemical or biological means. Traditionally, it is derived from propylene, a nonrenewable resource. However, metabolic engineering has opened the possibility of producing 1,2-propanediol from renewable resources such as glucose. For instance, Escherichia coli has been genetically modified to express certain genes that enable the conversion of glucose to 1,2-propanediol. The production of enantiomerically pure R-1,2-propanediol has been demonstrated in E. coli expressing NADH-linked glycerol dehydrogenase genes. This approach not only provides a renewable route to 1,2-propanediol but also allows for the production of specific enantiomers of the compound .
Molecular Structure Analysis
The molecular structure of 1,2-propanediol consists of a three-carbon chain with two hydroxyl groups, making it a diol. This structure is responsible for its physical properties, such as hygroscopicity and miscibility with various solvents. The presence of hydroxyl groups also makes it a versatile intermediate in chemical reactions, as they can be modified or used to form bonds with other molecules .
Chemical Reactions Analysis
1,2-Propanediol can undergo various chemical reactions due to its two hydroxyl groups. It can be used as a substrate in microbial fermentation processes to produce other valuable chemicals. For example, O-Acetyl 1,3-propanediol, a related compound, has been used as an acrolein proelectrophile in enantioselective iridium-catalyzed carbonyl allylation, demonstrating the potential of propanediol derivatives in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-propanediol make it a valuable commodity in many industries. It is a stable and non-volatile compound, which is important for its storage and handling. The compound's toxicity has been studied, and LD50 values have been established for various species, indicating that it has a relatively low toxicity profile. Metabolic and chronic studies have shown that 1,2-propanediol can be metabolized by animals and can even be used as a carbohydrate substitute in the diets of rats and young chicks . The compound's ability to be oxidized to lactate or pyruvate is also significant, as these are key intermediates in cellular metabolism.
Aplicaciones Científicas De Investigación
Liquid-phase Glycerol Hydrogenolysis
Glycerol can be selectively converted into 1,2-propanediol using 2-propanol as a hydrogen source in liquid-phase hydrogenolysis. This process occurs under nitrogen pressure and involves Ni or Cu supported on Al2O3 catalysts. The mechanism differs based on the hydrogen source, either from dissolved molecular hydrogen or from 2-propanol dehydrogenation (Gandarias et al., 2011).
Fermentation Route for Production from Renewable Sugars
Thermoanaerobacterium thermosaccharolyticum HG-8 can ferment a range of sugars, including lactose from cheese whey and D-glucose, D-galactose, L-arabinose, and D-xylose from corn and wood byproducts, to produce 1,2-propanediol. This fermentation route offers an environmentally friendly alternative to petrochemical production methods (Altaras et al., 2001).
Catalytic Dehydration to Propanal
The vapor-phase catalytic dehydration of 1,2-propanediol over various acidic oxides and supported heteropoly acids can produce propanal. Silica-supported silicotungstic acid, in particular, showed high catalytic activity for this conversion (Mori et al., 2009).
Production and Tolerance in Halophilic Bacteria
Halanaerobium saccharolyticum subsp. saccharolyticum can produce 1,3-propanediol, a substance used in the polymer industry. Its production was optimized for various conditions like temperature, vitamin B12, and acetate concentration (Kivistö et al., 2012).
Microbial Formation and Biotechnological Production
Microbial pathways and metabolic engineering of 1,2-propanediol formation are key areas of research. Bacteria and yeasts have been known to produce 1,2-propanediol via metabolic pathways involving the reduction of lactaldehyde or methylglyoxal (Bennett & San, 2001).
Selective Catalytic Oxidation to Lactic, Formic, and Acetic Acids
The selective catalytic oxidation of 1,2-propanediol to lactic, formic, and acetic acids using Ag nanoparticles under mild conditions demonstrates potential industrial applications. The size of Ag nanoparticles influences the selectivity of the oxidation process (Feng et al., 2015).
Metabolic Engineering in Escherichia coli
Escherichia coli has been metabolically engineered to produce 1,2-propanediol from renewable resources like glucose, demonstrating potential for sustainable chemical production. This involves the expression of various genes like NADH-linked glycerol dehydrogenase and methylglyoxal synthase (Altaras & Cameron, 1999).
Microbial Production from Glycerol
Microorganisms like Clostridia and Enterobacteriaceae can convert glycerol to 1,3-propanediol, a precursor for polycondensates. The yield is determined by factors like NADH2 availability and product distribution, affected by fermentation and substrate conditions (Biebl et al., 1999).
Propiedades
IUPAC Name |
2-hydroxypropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFYBPQAPISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892234 | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 1-acetate | |
CAS RN |
627-69-0, 1331-12-0 | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol 1-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359T9N1SED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



